molecular formula C10H12OS B14735821 7-methyl-3,5-dihydro-2H-1,4-benzoxathiepine CAS No. 5409-81-4

7-methyl-3,5-dihydro-2H-1,4-benzoxathiepine

Cat. No.: B14735821
CAS No.: 5409-81-4
M. Wt: 180.27 g/mol
InChI Key: OOFALYNXLLKGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-3,5-dihydro-2H-1,4-benzoxathiepine is a heterocyclic compound that features a benzene ring fused with a seven-membered ring containing both oxygen and sulfur atoms

Preparation Methods

The synthesis of 7-methyl-3,5-dihydro-2H-1,4-benzoxathiepine typically involves the ring contraction of seven-membered cycles of 3,4-dihydro-2H-1,5-benzoxathiepine derivatives. This process can yield various derivatives, including alkenes, alcohols, nitriles, chlorides, bromides, azides, and amines . Industrial production methods often employ similar synthetic routes, optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

7-Methyl-3,5-dihydro-2H-1,4-benzoxathiepine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation reactions can introduce chlorine or bromine atoms into the compound, using reagents like chlorine gas or bromine.

    Addition: Reactions with nucleophiles or electrophiles can lead to the formation of various substituted derivatives.

Major products formed from these reactions include substituted benzoxathiepines, which can exhibit different physical and chemical properties depending on the substituents introduced .

Scientific Research Applications

7-Methyl-3,5-dihydro-2H-1,4-benzoxathiepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-3,5-dihydro-2H-1,4-benzoxathiepine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

7-Methyl-3,5-dihydro-2H-1,4-benzoxathiepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its sulfur-containing ring, which imparts distinct chemical and biological properties compared to its oxygen- or nitrogen-containing analogs.

Properties

CAS No.

5409-81-4

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

7-methyl-3,5-dihydro-2H-1,4-benzoxathiepine

InChI

InChI=1S/C10H12OS/c1-8-2-3-10-9(6-8)7-12-5-4-11-10/h2-3,6H,4-5,7H2,1H3

InChI Key

OOFALYNXLLKGDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCSC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.